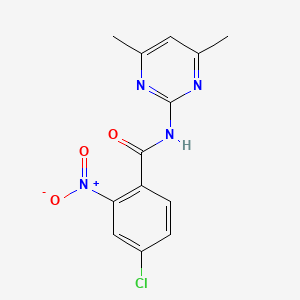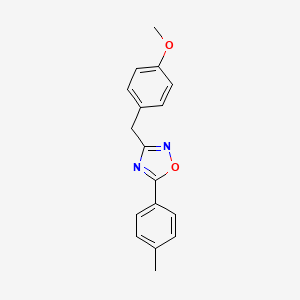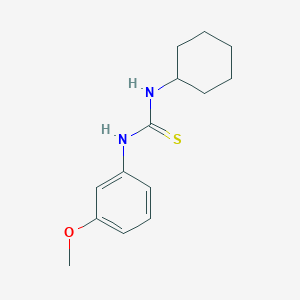![molecular formula C17H18N2O3S B5779927 2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide](/img/structure/B5779927.png)
2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide, also known as DNTB, is a chemical compound that has been used in scientific research for various purposes. This compound is a nitrobenzamide derivative that has been synthesized using different methods.
作用機序
2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide acts as a thiol-specific fluorophore and reacts with thiols to form a highly fluorescent product. The reaction involves the nucleophilic attack of the thiol group on the nitro group of this compound, resulting in the release of a proton and the formation of a thioether linkage. This reaction is reversible, and the fluorescence intensity of this compound can be used to monitor the concentration of thiols in a sample.
Biochemical and Physiological Effects:
This compound has been shown to be relatively non-toxic and has no known adverse effects on biological systems. It has been used in various in vitro and in vivo experiments to study the metabolism and toxicity of nitroaromatic compounds. This compound has also been used to study the activity and inhibition of GST enzymes, which play a critical role in detoxification processes in the body.
実験室実験の利点と制限
The main advantage of using 2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide in lab experiments is its high sensitivity and selectivity for thiols. It can be used to detect thiols in complex biological samples, such as blood and tissue samples. Additionally, this compound is relatively easy to synthesize and has a high purity, which makes it suitable for use in various experiments. However, this compound has some limitations, such as its low solubility in aqueous solutions and its susceptibility to photobleaching.
将来の方向性
There are several future directions for the use of 2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide in scientific research. One direction is the development of new fluorescent probes based on the structure of this compound for detecting other biomolecules, such as amino acids and nucleotides. Another direction is the use of this compound in the development of new drugs that target GST enzymes for the treatment of diseases, such as cancer and neurodegenerative disorders. Additionally, this compound can be used in the development of new analytical methods for the detection of thiols in environmental samples, such as water and soil.
合成法
The synthesis of 2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide involves the reaction of 4-nitrothiophenol with 2,2-dimethylacryloyl chloride in the presence of a base. The reaction yields this compound as the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.
科学的研究の応用
2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide has been used in scientific research as a fluorescent probe for detecting thiols and cysteine residues in proteins. It has also been used as a substrate for the enzyme glutathione S-transferase (GST), which is involved in detoxification processes in the body. This compound has been used to study the kinetics and mechanism of GST-catalyzed reactions. Additionally, this compound has been used as a model compound to study the metabolism and toxicity of nitroaromatic compounds.
特性
IUPAC Name |
2,2-dimethyl-N-[4-(4-nitrophenyl)sulfanylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-17(2,3)16(20)18-12-4-8-14(9-5-12)23-15-10-6-13(7-11-15)19(21)22/h4-11H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBLPCISEHITTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)SC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2,1,3-benzoxadiazole](/img/structure/B5779848.png)

![1-benzyl-4-[(4-fluorophenyl)carbonothioyl]piperazine](/img/structure/B5779856.png)

![N-[4-(4-chlorophenoxy)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5779871.png)
![4-{[3-(2-furyl)acryloyl]amino}benzamide](/img/structure/B5779873.png)




![N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide](/img/structure/B5779938.png)

![1-[bis(4-fluorophenyl)methyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B5779949.png)